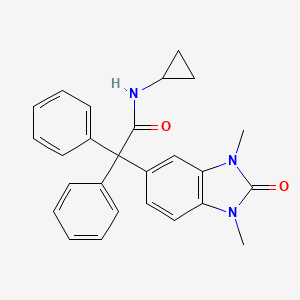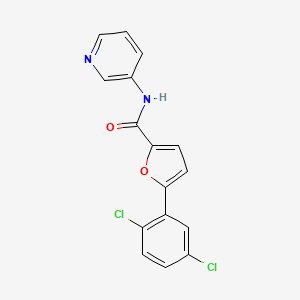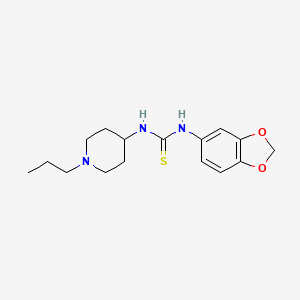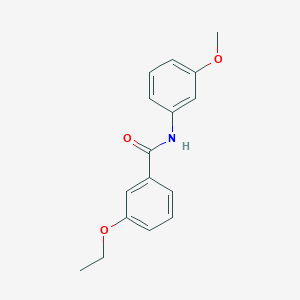![molecular formula C13H18N2O4S B5720436 4-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5720436.png)
4-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide, also known as MS-275, is a potent and selective histone deacetylase (HDAC) inhibitor. HDACs are enzymes that remove acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. MS-275 has been extensively studied for its potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases.
Wirkmechanismus
4-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide exerts its anti-cancer effects by inhibiting HDAC activity, leading to increased acetylation of histone proteins and altered gene expression. This results in the activation of tumor suppressor genes, cell cycle arrest, and apoptosis in cancer cells.
Biochemical and Physiological Effects
In addition to its anti-cancer effects, 4-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide has been shown to have anti-inflammatory and neuroprotective effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines in vitro and in vivo. 4-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide has also been shown to improve cognitive function and reduce neuronal damage in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
4-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide is a potent and selective HDAC inhibitor, making it a valuable tool for studying the role of HDACs in various biological processes. However, its use in lab experiments is limited by its low solubility in aqueous solutions and potential off-target effects at high concentrations.
Zukünftige Richtungen
For 4-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide research include the development of more potent and selective HDAC inhibitors, as well as the identification of biomarkers for predicting patient response to HDAC inhibitor therapy. Additionally, the potential use of 4-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide in combination with other cancer therapies, such as immunotherapy and targeted therapy, is an area of active investigation.
Synthesemethoden
4-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide can be synthesized using a multi-step process involving the reaction of 4-methylbenzenesulfonyl chloride with morpholine, followed by the addition of ethyl 2-bromoacetate and subsequent hydrolysis of the resulting ester. The final product is then purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
4-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide has been widely studied for its potential therapeutic applications in cancer. It has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, including leukemia, lymphoma, breast, lung, and colon cancer. 4-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.
Eigenschaften
IUPAC Name |
4-methyl-N-(2-morpholin-4-yl-2-oxoethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4S/c1-11-2-4-12(5-3-11)20(17,18)14-10-13(16)15-6-8-19-9-7-15/h2-5,14H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNVCVTFWTKYKEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-N-(2-morpholin-4-yl-2-oxo-ethyl)-benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl {[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5720355.png)


![4-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]phenol](/img/structure/B5720374.png)
![N'-[(3-cyclopentylpropanoyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B5720377.png)





![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-ethylbutanamide](/img/structure/B5720421.png)
![1-(3-methoxyphenyl)-4-[(3-methyl-2-thienyl)methyl]piperazine](/img/structure/B5720429.png)
![4-[1-cyano-2-(3-nitrophenyl)vinyl]benzonitrile](/img/structure/B5720442.png)
